molecular formula C26H31N5O3 B1666470 阿比特沙坦 CAS No. 137882-98-5

阿比特沙坦

货号 B1666470
CAS 编号: 137882-98-5
分子量: 461.6 g/mol
InChI 键: ZUMPSVPHCDJCMD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Abitesartan is an Angiotensin II receptor antagonist . It is identified by the IUPAC name 1-([pentanoyl-([4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl)amino]methyl)cyclopentane-1-carboxylic acid .


Molecular Structure Analysis

The molecular formula of Abitesartan is C26H31N5O3 . The molar mass is 461.566 g·mol−1 . The structure includes a pentanoyl group, a biphenyl group, a tetrazol group, and a cyclopentane carboxylic acid group .


Physical And Chemical Properties Analysis

The physical and chemical properties of Abitesartan include a molecular formula of C26H31N5O3 and a molar mass of 461.566 g·mol−1 . The exact mass is 461.24 . The elemental analysis shows that it contains Carbon (67.66%), Hydrogen (6.77%), Nitrogen (15.17%), and Oxygen (10.40%) .

科学研究应用

1. 在高血压和糖尿病肾病中的应用

阿比特沙坦和类似的药物,如氯沙坦和依那普利,主要研究其在治疗高血压及其相关并发症中的疗效。Lacourciére 等人(2000 年)的一项研究重点关注患有早期肾病的高血压 2 型糖尿病患者,证明了这些药物在减少蛋白尿和稳定肾小球滤过率 (GFR) 方面的重要作用。这表明它们在管理高血压糖尿病患者的肾功能方面具有潜力 (Lacourciére 等人,2000 年)

2. 降压作用和心血管应用

另一个关键的应用领域是在心血管疾病中。Sharma 等人(2007 年)关于 SMOOTH 研究的论文说明了替米沙坦(一种类似于阿比特沙坦的药物)在降低血压方面的有效性,尤其是在患有 2 型糖尿病的超重/肥胖患者中。该研究强调了这些药物在控制高血压和降低心血管事件风险方面的意义 (Sharma 等人,2007 年)

3. 在肾脏疾病管理中的作用

研究还探讨了这些药物在糖尿病肾病之外的肾脏疾病管理中的作用。在 COOPERATE-ABP 子研究中,Nakao 等人(2004 年)研究了氯沙坦和替米沙坦对肾脏结局的影响。研究发现,联合治疗显着延缓了非糖尿病肾脏疾病的进展,强调了类似阿比特沙坦的药物在更广泛的肾脏疾病管理中的潜力 (Nakao 等人,2004 年)

4. 对 HIV 相关性肾病的影响

HIV-1 相关性肾病 (HIVAN) 的发生率和管理也一直是研究的重点。Lucas 等人(2004 年)发现 HAART 与 HIVAN 发生率的显着降低有关。这表明类似阿比特沙坦的药物在管理 HIV 患者肾脏并发症方面具有潜在的间接影响 (Lucas 等人,2004 年)

属性

IUPAC Name

1-[[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]methyl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O3/c1-2-3-10-23(32)31(18-26(25(33)34)15-6-7-16-26)17-19-11-13-20(14-12-19)21-8-4-5-9-22(21)24-27-29-30-28-24/h4-5,8-9,11-14H,2-3,6-7,10,15-18H2,1H3,(H,33,34)(H,27,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMPSVPHCDJCMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)CC4(CCCC4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50160360
Record name Abitesartan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50160360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Abitesartan

CAS RN

137882-98-5
Record name Abitesartan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137882-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Abitesartan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137882985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Abitesartan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50160360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ABITESARTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YY13B9G25
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Abitesartan
Reactant of Route 2
Abitesartan
Reactant of Route 3
Abitesartan
Reactant of Route 4
Abitesartan
Reactant of Route 5
Abitesartan
Reactant of Route 6
Abitesartan

Citations

For This Compound
17
Citations
A Ladhari, G La Mura, C Di Marino, G Di Fabio… - Sustainable Chemistry …, 2021 - Elsevier
… In particular, losartan, valsartan, candesartan, irbesartan, olmesartan, tasosartan, fimasartan, elisartan, embusartan, milfasartan, ripisartan and abitesartan have a tetrazole ring ortho to …
Number of citations: 18 www.sciencedirect.com
V Muehlbauer, D Dallmeier, S Brefka… - Deutsches Ärzteblatt …, 2019 - ncbi.nlm.nih.gov
Background It is debated whether the treatment goals and decision-making algorithms for elderly patients with hypertension should be the same as those for younger patients. The …
Number of citations: 32 www.ncbi.nlm.nih.gov
LJ Li, YJ Chen, GM Wang, WL Tang… - The Cochrane Database …, 2017 - ncbi.nlm.nih.gov
… 14 (abitesartan or azilsartan or candesartan or elisartan or embusartan or eprosartan or forasartan or irbesartan or KT3‐671 or losartan or milfasartan or olmesartan or saprisartan or …
Number of citations: 1 www.ncbi.nlm.nih.gov
MS Al-Nimer - Neurosciences Journal, 2012 - nsj.org.sa
Hypertension is the most important controllable and modifiable risk factor for stroke. The relationship between blood pressure and stroke mortality is strong and linear. Angiotensin …
Number of citations: 1 nsj.org.sa
RM Finizola, E Infante, B Finizola… - The Cochrane …, 2019 - ncbi.nlm.nih.gov
… 19 or/13‐18 20 exp losartan/ 21 (abitesartan or azilsartan or candesartan or elisartan or embusartan or eprosartan or forasartan or irbesartan or losartan or milfasartan or olmesartan or …
Number of citations: 2 www.ncbi.nlm.nih.gov
D Tsvetkova, D Obreshkova, S Ivanova, V Yankov… - headache, 2016 - researchgate.net
The major risk for mortality from chronic heart and kidney disease worldwide is an inadequate treatment of hypertension. Therapy of hypertension becomes successfully by the …
Number of citations: 4 www.researchgate.net
V Mühlbauer, D Dallmeier, S Brefka, C Bollig… - eshonline.org
Background: It is debated whether the treatment goals and decision-making algorithms for elderly patients with hypertension should be the same as those for younger patients. The …
Number of citations: 0 www.eshonline.org
IR UV - cloudflare-ipfs.com
Methionine (abbreviated as Met or M; encoded by the codon AUG) is an α-amino acid that is used in the biosynthesis of proteins. It contains an α-amino group (which is in the protonated…
Number of citations: 0 cloudflare-ipfs.com
RT Lumbers, N Martin, K Manoharan… - The Cochrane …, 2017 - ncbi.nlm.nih.gov
Objectives To evaluate the safety and efficacy of beta‐blockers (BBs), angiotensin converting enzyme inhibitors (ACEIs), angiotensin receptor antagonists (ARBs), mineralocorticoid …
Number of citations: 2 www.ncbi.nlm.nih.gov
Z Babar, T Gammie, D Gnjidic, E Reeve… - The Cochrane …, 2017 - europepmc.org
This is a protocol for a Cochrane Review (Intervention). The objectives are as follows: To investigate whether withdrawal of antihypertensive medicines is feasible, and evaluate the …
Number of citations: 3 europepmc.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。